molecular formula C19H11Cl2FN2S2 B284695 2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide

2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B284695
M. Wt: 421.3 g/mol
InChI Key: HDZJGXPXMSGNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is a thieno[2,3-d]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide is not fully understood. However, it has been shown to interact with specific proteins or enzymes in biochemical pathways, leading to changes in their activity. This compound may also have other effects on cellular processes, such as gene expression or signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of specific enzymes involved in cancer cell growth or inflammation. It has also been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide in lab experiments is its specificity for certain proteins or enzymes. This can make it a useful tool for studying specific biochemical pathways or for drug discovery research. However, this compound may also have off-target effects or toxicity at higher concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide. Some possible directions include:
1. Further characterization of the compound's mechanism of action and its interactions with specific proteins or enzymes.
2. Development of new synthetic methods or modifications to the existing synthesis method to improve yield or purity.
3. Investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer or inflammation.
4. Exploration of the compound's effects on other cellular processes, such as gene expression or signaling pathways.
5. Identification of new drug targets or optimization of existing drugs using this compound as a tool compound.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. This compound has been shown to have specific interactions with proteins or enzymes in biochemical pathways, leading to changes in their activity. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research on this compound, including its potential as a therapeutic agent for various diseases.

Synthesis Methods

2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide can be synthesized using a variety of methods. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with thieno[2,3-d]pyrimidine-4-sulfide to form the final product. Other methods involve the use of different starting materials or different reaction conditions.

Scientific Research Applications

2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide has been used in a variety of scientific research applications. One common use is as a tool compound to study the role of specific proteins or enzymes in biochemical pathways. This compound has also been used in drug discovery research to identify potential new drug targets or to optimize the activity of existing drugs.

Properties

Molecular Formula

C19H11Cl2FN2S2

Molecular Weight

421.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H11Cl2FN2S2/c20-15-2-1-3-16(21)14(15)9-26-19-17-13(8-25-18(17)23-10-24-19)11-4-6-12(22)7-5-11/h1-8,10H,9H2

InChI Key

HDZJGXPXMSGNNG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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